molecular formula C8H15NO2 B1438710 Methyl 3-(cyclopropylamino)-2-methylpropanoate CAS No. 1154152-89-2

Methyl 3-(cyclopropylamino)-2-methylpropanoate

Cat. No.: B1438710
CAS No.: 1154152-89-2
M. Wt: 157.21 g/mol
InChI Key: QHAAIMCXBARGQQ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and contains a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylamino)-2-methylpropanoate typically involves the reaction of cyclopropylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-(cyclopropylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopropylamino groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclopropylamino)propanoate
  • Methyl 2-(cyclopropylamino)propanoate
  • Ethyl 3-(cyclopropylamino)-2-methylpropanoate

Uniqueness

Methyl 3-(cyclopropylamino)-2-methylpropanoate is unique due to the presence of both a cyclopropylamino group and a methyl group on the propanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclopropylamino group attached to a branched propanoate, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol
  • Structure: The compound features an ester functional group, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: Similar compounds have demonstrated the ability to interact with various biological receptors through hydrogen bonding and dipole interactions, influencing cellular signaling pathways.
  • Enzyme Modulation: The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activities

This compound has shown promise in several areas:

  • Neuroactive Properties: The compound is being investigated for its neuroactive effects, potentially contributing to treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Effects: There is interest in its potential as an anticancer agent due to structural similarities with other known anticancer compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroactivePotential effects on neurotransmitter systems
AntimicrobialInhibitory effects on microbial growth
AntitumorPossible modulation of cancer cell pathways
Enzyme InhibitionInteraction with cytochrome P450 enzymes

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective properties of this compound indicated that the compound could modulate neuroinflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, suggesting its potential utility in managing neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies of structurally similar compounds have shown promising bioavailability and stability under physiological conditions. This compound is expected to exhibit similar characteristics, which would enhance its therapeutic applicability.

Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal model studies to assess the efficacy and safety profile.
  • Mechanistic Studies: Detailed investigations into the molecular interactions at play.
  • Formulation Development: Exploring various formulations to optimize delivery and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-(cyclopropylamino)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling cyclopropylamine with methyl 2-methylpropanoate derivatives. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups (as in Roche ester derivatives) can stabilize intermediates during synthesis . Optimization includes controlling stoichiometry (e.g., 1.2 equiv of TBSCl) and reaction temperature (e.g., 0°C to room temperature) to minimize side reactions. Flash column chromatography (e.g., PE:Et₂O 15:1) is critical for purifying intermediates with high yields (up to 95%) .

Q. How can NMR spectroscopy differentiate structural features like the cyclopropylamino and methylpropanoate groups?

  • Methodological Answer : In related compounds, ¹H NMR detects cyclopropyl protons as distinct multiplets (δ ~0.5–1.5 ppm), while the methylpropanoate ester group shows a singlet for the methyl ester (δ ~3.6–3.8 ppm) and split signals for adjacent methyl/methine groups (e.g., δ 2.51 ppm for a septet methyne in 2-methylpropanoyl groups) . ¹³C NMR identifies carbonyl carbons (δ ~170–175 ppm) and cyclopropyl carbons (δ ~5–15 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .

Q. What chromatographic methods are suitable for purity assessment, and how are impurities characterized?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Impurity profiling (e.g., related propanoic acid derivatives) requires spiking with reference standards (e.g., EP-designated impurities like 2-(4-ethylphenyl)-propanoic acid) . Mass spectrometry (LC-MS) aids in identifying degradation products, such as hydrolyzed acids or cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopropylamino group in nucleophilic substitutions?

  • Methodological Answer : The cyclopropyl group introduces angle strain, increasing nucleophilicity at the amino group. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal rate differences. For example, bulky electrophiles may favor N-alkylation over ring-opening .

Q. What mechanistic insights explain contradictions in reported yields for cyclopropane-containing esters?

  • Methodological Answer : Discrepancies often arise from competing ring-opening reactions under acidic or oxidative conditions. For instance, trace moisture during TBS protection can hydrolyze intermediates, reducing yields . Controlled experiments with anhydrous solvents and inert atmospheres are essential. Kinetic profiling (e.g., in situ IR monitoring) helps identify degradation pathways .

Q. How can computational tools predict metabolic stability or toxicity of this compound in biological studies?

  • Methodological Answer : ADMET prediction software (e.g., SwissADME) evaluates metabolic sites, such as ester hydrolysis or cyclopropane oxidation. Molecular docking identifies potential off-target interactions (e.g., with cytochrome P450 enzymes). In vitro assays (e.g., microsomal stability tests) validate predictions, focusing on half-life and metabolite identification .

Q. What strategies mitigate racemization during synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Roche ester) or asymmetric catalysis (e.g., Jacobsen’s catalysts) can enforce stereocontrol. Monitoring enantiomeric excess (e.g., chiral HPLC with cellulose-based columns) ensures fidelity. Low-temperature reactions (e.g., –20°C) and non-polar solvents reduce racemization .

Q. Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in NMR assignments for structurally similar propanoate esters?

  • Methodological Answer : Cross-validate with 2D NMR (COSY, NOESY) and isotopic labeling (e.g., ¹³C-enriched esters). Compare spectral data with published analogs (e.g., methyl angolensate derivatives with 2-methylpropanoate groups) . Contradictions often arise from solvent effects or impurities; ultra-pure samples and deuterated solvents are critical .

Q. Why do some synthetic routes report variable impurity profiles, and how can this be standardized?

  • Methodological Answer : Impurity formation depends on raw material quality (e.g., residual acids in cyclopropylamine) and reaction scaling. Quality-by-Design (QbD) approaches, including Design of Experiments (DoE), optimize parameters like pH and mixing efficiency. EP impurity standards (e.g., Imp. B(EP): 2-(4-butylphenyl)-propanoic acid) serve as benchmarks .

Application-Oriented Questions

Q. What biological screening protocols are recommended for evaluating this compound’s activity?

  • Methodological Answer : Use tiered assays:
  • Primary screening : Enzyme inhibition (e.g., serine hydrolases) or receptor binding (radioligand displacement).
  • Secondary assays : Cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation).
  • Tertiary studies : In vivo pharmacokinetics (rodent models) with LC-MS/MS quantification .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The ester group is amenable to hydrolysis for carboxylic acid derivatives, while the cyclopropylamino group enables amide or urea formation. For example, coupling with aromatic aldehydes yields Schiff bases for antimicrobial testing .

Properties

IUPAC Name

methyl 3-(cyclopropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAAIMCXBARGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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